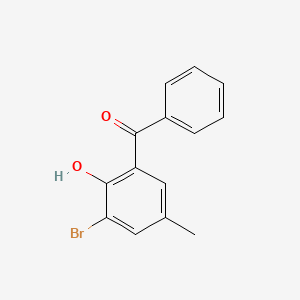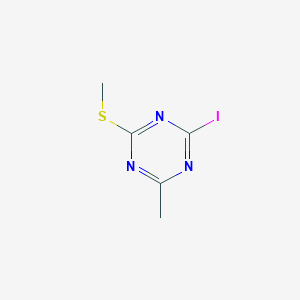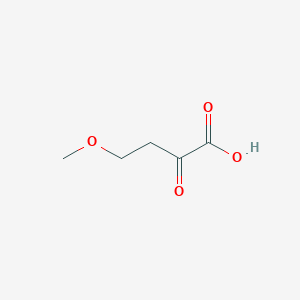
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide is a chemical compound known for its unique structure and potential applications in various fields. It contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one sulfur atom. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a propanamide derivative with a tetrazole precursor in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The sulfur atom in the sulfanylidene group can form bonds with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparaison Avec Des Composés Similaires
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide can be compared with other similar compounds, such as:
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide: This compound has a similar tetrazole ring but with a different alkyl chain length.
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound contains a phenyl group instead of a propanamide group.
N-(4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl)hexadecanamide: This compound has a longer alkyl chain and a phenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61197-35-1 |
|---|---|
Formule moléculaire |
C4H7N5OS |
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C4H7N5OS/c5-3(10)1-2-9-4(11)6-7-8-9/h1-2H2,(H2,5,10)(H,6,8,11) |
Clé InChI |
XSHRIGOGVGDZIX-UHFFFAOYSA-N |
SMILES canonique |
C(CN1C(=S)N=NN1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate](/img/structure/B8678003.png)

